molecular formula C13H13NO3 B2545247 N-([2,2'-bifuran]-5-ylmethyl)cyclopropanecarboxamide CAS No. 2034489-76-2

N-([2,2'-bifuran]-5-ylmethyl)cyclopropanecarboxamide

Cat. No.: B2545247
CAS No.: 2034489-76-2
M. Wt: 231.251
InChI Key: AVMJDASXBVCNHT-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)cyclopropanecarboxamide is an organic compound that features a cyclopropane ring attached to a carboxamide group, with a bifuran moiety linked via a methylene bridge

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include cyclopropanecarboxylic acid, cyclopropylamine, and various substituted furan derivatives .

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism by which N-([2,2’-bifuran]-5-ylmethyl)cyclopropanecarboxamide exerts its effects involves interactions with various molecular targets. The bifuran moiety can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The cyclopropane ring adds rigidity to the molecule, enhancing its binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxamide: A simpler analog without the bifuran moiety.

    N-(Furan-2-ylmethyl)cyclopropanecarboxamide: Contains a single furan ring instead of a bifuran structure.

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)cyclopropanecarboxamide is unique due to the presence of the bifuran moiety, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its simpler analogs .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-13(9-3-4-9)14-8-10-5-6-12(17-10)11-2-1-7-16-11/h1-2,5-7,9H,3-4,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMJDASXBVCNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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